An In-depth Technical Guide to the Chemical Properties of (R)-2-(3-Fluorophenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Properties of (R)-2-(3-Fluorophenyl)pyrrolidine
This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-2-(3-Fluorophenyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, synthesis, and biological significance.
Core Chemical Properties
(R)-2-(3-Fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative with a fluorine atom on the phenyl ring. This substitution significantly influences its electronic properties and metabolic stability, making it an attractive scaffold in drug design.
Table 1: Physicochemical Properties of (R)-2-(3-Fluorophenyl)pyrrolidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to brown liquid | ChemicalBook |
| Boiling Point (Predicted) | 232.3 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 9.58 ± 0.10 | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |
| CAS Number | 920274-03-9 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The asymmetric synthesis of 2-arylpyrrolidines is a well-established field in organic chemistry. Several methods can be employed to produce (R)-2-(3-Fluorophenyl)pyrrolidine with high enantiomeric excess. A common and effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization and deprotection.
Representative Synthesis Protocol: Asymmetric Synthesis via N-tert-Butanesulfinyl Imine
This protocol is adapted from established methods for the synthesis of chiral 2-arylpyrrolidines.[1][2][3]
Step 1: Formation of N-tert-Butanesulfinyl Imine
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To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add (R)-2-methylpropane-2-sulfinamide (1.05 eq).
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Add anhydrous copper(II) sulfate (2.0 eq) as a dehydrating agent.
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Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide. This intermediate is often used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition and Cyclization
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Prepare the Grignard reagent from 1-bromo-3-chloropropane and magnesium turnings in anhydrous tetrahydrofuran (THF).
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Cool a solution of the N-sulfinyl imine from Step 1 in anhydrous THF to -78°C under an inert atmosphere.
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Slowly add the prepared Grignard reagent to the imine solution.
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Stir the reaction mixture at -78°C for 3-4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting intermediate undergoes spontaneous cyclization upon standing or gentle heating to form the N-sulfinyl protected pyrrolidine.
Step 3: Deprotection of the Sulfinyl Group
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Dissolve the crude N-sulfinyl pyrrolidine from Step 2 in methanol.
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Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) and stir the mixture at room temperature for 1-2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-2-(3-Fluorophenyl)pyrrolidine.
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Purify the final product by column chromatography on silica gel.
Biological Activity and Applications
(R)-2-(3-Fluorophenyl)pyrrolidine serves as a crucial building block in the development of various therapeutic agents due to its favorable pharmacological properties.
Inhibition of Cytochrome P450 2D6 (CYP2D6)
(R)-2-(3-Fluorophenyl)pyrrolidine has been identified as an inhibitor of CYP2D6, a key enzyme in the metabolism of numerous clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions. Understanding the inhibitory potential of new chemical entities is therefore a critical step in drug development.
Experimental Protocol: CYP2D6 Inhibition Assay
A common method to assess CYP2D6 inhibition is a fluorescence-based assay using a specific substrate that is converted into a fluorescent product by the enzyme.
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Reagent Preparation : Prepare solutions of recombinant human CYP2D6, a fluorogenic CYP2D6 substrate (e.g., a derivative of 3-cyano-7-ethoxycoumarin), NADPH regenerating system, and the test compound ((R)-2-(3-Fluorophenyl)pyrrolidine) at various concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
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Incubation : In a 96-well microplate, combine the CYP2D6 enzyme, the test compound at different concentrations, and the buffer. Pre-incubate for a short period at 37°C.
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Initiation of Reaction : Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.
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Measurement : Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 405 nm and emission at 460 nm).
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Data Analysis : Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.
References
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
